3-(Benzyloxy)butanoic acid

説明

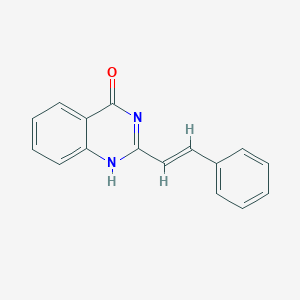

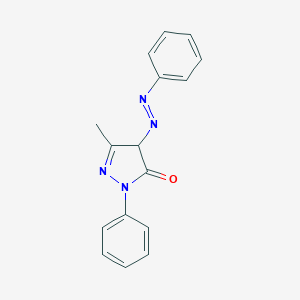

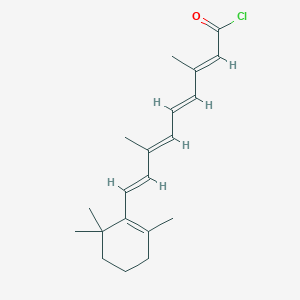

“3-(Benzyloxy)butanoic acid” is a chemical compound with the molecular formula C14H16O3 . It is a derivative of benzoic acid, where a benzyloxy group is attached to the third carbon of the butanoic acid chain .

Synthesis Analysis

The synthesis of “3-(Benzyloxy)butanoic acid” could potentially involve the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)butanoic acid” consists of a benzyloxy group attached to the third carbon of a butanoic acid chain . The average mass of the molecule is 228.243 Da, and the monoisotopic mass is 228.078644 Da .Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxy)butanoic acid” could potentially include oxidation and reduction processes . For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .科学的研究の応用

Antimicrobial Activity : Derivatives of 3-(benzyloxy)butanoic acid show significant antimicrobial and antifungal activities against various pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Antioxidant Properties : Research indicates that certain derivatives of 3-(benzyloxy)butanoic acid exhibit notable antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Dovbnya et al., 2022).

Chemical Synthesis : It's used as a precursor in the synthesis of complex molecules, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, via the Horner-Wadsworth-Emmons reaction (Enders et al., 2003).

Polymer Science : In the field of polymer science, 3-(benzyloxy)butanoic acid derivatives are used for enhancing the reactivity of molecules towards benzoxazine ring formation, contributing to the development of novel polymeric materials (Trejo-Machin et al., 2017).

Analgesic and Anti-inflammatory Properties : Some derivatives of 3-(benzyloxy)butanoic acid exhibit significant antinociceptive and anti-inflammatory activities, which could be beneficial in pain management and inflammation-related disorders (Gulcan et al., 2003).

Enzyme Inhibition : Certain analogs of 3-(benzyloxy)butanoic acid, like DL-2-Benzyl-3-formylpropanoic acid, have been identified as inhibitors of enzymes like carboxypeptidase A, suggesting potential applications in enzyme regulation and drug design (Galardy & Kortylewicz, 1984).

Biocatalysis : It is also utilized in biocatalytic transesterification reactions, indicating applications in green chemistry and sustainable processes (Kumar et al., 2015).

Safety And Hazards

The safety data sheet for butyric acid, a related compound, indicates that it is a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It is also harmful to aquatic life . These hazards may also apply to “3-(Benzyloxy)butanoic acid”, but specific safety data for this compound is not available in the sources.

特性

IUPAC Name |

3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRIZGVVPBNJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)

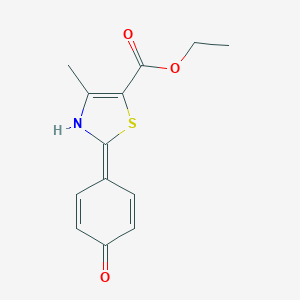

![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)